(E)-1-((1-(1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one
描述
属性
IUPAC Name |
1-[[1-[1-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]azetidin-3-yl]triazol-4-yl]methyl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O4/c26-19-2-1-7-23(19)9-15-10-25(22-21-15)16-11-24(12-16)20(27)6-4-14-3-5-17-18(8-14)29-13-28-17/h3-6,8,10,16H,1-2,7,9,11-13H2/b6-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAZKJVULAWJFGD-GQCTYLIASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CC2=CN(N=N2)C3CN(C3)C(=O)C=CC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N(C1)CC2=CN(N=N2)C3CN(C3)C(=O)/C=C/C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
Chemical Structure and Properties
The compound features several notable structural elements:
- Benzo[d][1,3]dioxole moiety : A common structural feature in many bioactive compounds known for its pharmacological properties.
- Azetidine and pyrrolidine rings : These nitrogen-containing heterocycles contribute to the compound's biological interactions.
- Triazole linkage : Known for its role in enhancing biological activity through various mechanisms.
Molecular Formula and Weight
- Molecular Formula : C₁₈H₁₈N₄O₃
- Molecular Weight : 342.36 g/mol
Antimicrobial Activity
Research has indicated that derivatives of benzo[d][1,3]dioxole exhibit significant antimicrobial properties. For instance, compounds containing the benzo[d][1,3]dioxole structure have shown effectiveness against various bacterial strains in vitro. A study demonstrated that related compounds could inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .
Anticancer Activity
The compound's potential as an anticancer agent has been explored in several studies. Its structure allows for interaction with cellular targets involved in cancer proliferation and survival. For example, triazole derivatives have been reported to inhibit cell proliferation in cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
The proposed mechanisms of action for the biological activities of this compound include:
- Inhibition of Enzymatic Activity : The triazole ring may interact with enzymes critical for cellular metabolism.
- Cell Cycle Arrest : Compounds with similar structures have been shown to induce cell cycle arrest at various phases.
- Apoptosis Induction : Evidence suggests that these compounds can activate apoptotic pathways in cancer cells.
Comparative Analysis with Similar Compounds
To better understand the biological activity of (E)-1-((1-(1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one, it is useful to compare it with other benzo[d][1,3]dioxole derivatives:
| Compound Name | Biological Activity | Reference |
|---|---|---|
| Compound A | Antimicrobial | |
| Compound B | Anticancer | |
| Compound C | Antioxidant |
Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial properties of various benzo[d][1,3]dioxole derivatives, it was found that certain modifications increased efficacy against resistant bacterial strains. The study highlighted the importance of structural variations in enhancing bioactivity .
Study 2: Anticancer Potential
Another investigation focused on the anticancer activity of triazole-containing compounds. Results indicated that these compounds could significantly reduce tumor growth in xenograft models by promoting apoptosis and inhibiting angiogenesis.
相似化合物的比较
Comparison with Similar Compounds
Structural Analogues
The compound shares structural motifs with several classes of bioactive molecules:
- Pyrrolidinone Derivatives: Similar to the pyrrolidine diones in (e.g., YA1: 1-benzyl-3,3-dimethyl-5-methylenepyrrolidin-2,4-dione), which exhibit spirocyclic and isoxazoline functionalities . However, the target compound lacks the methylene and benzyl groups of YA1, instead incorporating a triazole-azetidine-acryloyl system.
- Benzodioxole-Containing Compounds : The benzo[d][1,3]dioxol-5-yl group is common in natural products (e.g., safrole, myristicin) and pharmaceuticals, often contributing to metabolic stability and receptor binding.
- Triazole-Linked Molecules : The 1,2,3-triazole linker is prevalent in medicinal chemistry due to its metabolic resistance and hydrogen-bonding capacity, akin to compounds in (e.g., YA2 and YA3) .
Pharmacological and Physicochemical Properties
While direct pharmacological data for the target compound are absent in the provided evidence, inferences can be drawn:
- Lipophilicity : The benzodioxole and acryloyl groups may enhance membrane permeability compared to YA1’s polar dione system .
- Target Selectivity : The triazole linker could enable interactions with kinase or protease active sites, similar to clinical candidates like ruxolitinib (a triazole-containing JAK inhibitor).
- Stability : The azetidine ring’s strain may reduce metabolic degradation relative to larger cyclic amines.
Crystallographic and Computational Insights
Crystallographic refinement via SHELXL is critical for resolving the compound’s 3D conformation, particularly the (E)-configuration of the acryloyl group. Machine learning approaches (as in ) could predict its solid-state behavior or hydration patterns, akin to gas hydrate modeling in .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
